Dicolinium iodide

Description

Historical Perspectives and Initial Academic Interest in Quaternary Ammonium (B1175870) Cholinergic Modulators

While the broader class of quaternary ammonium compounds has been a subject of significant academic interest for their role as cholinergic modulators, specific historical details regarding the initial academic interest in dicolinium (B1213423) iodide are not documented in accessible literature. The development of ganglionic blockers was a notable area of pharmacological research, but the specific contributions and the timeline of dicolinium iodide's emergence within this context remain unclear. wikipedia.orgcvpharmacology.comneu.edu.trmedbullets.comdrugbank.com

Conceptual Framework of Ganglionic Blockade in Neuropharmacological Research

The conceptual framework for ganglionic blockade revolves around the interruption of neurotransmission at the autonomic ganglia. This is a well-established principle in neuropharmacology. However, the specific nuances of how this compound fits into this framework, its potency, selectivity, and the specific research questions it was used to address, are not detailed in available sources.

Rationale for Comprehensive Mechanistic and Preclinical Investigation of this compound

A comprehensive rationale for the preclinical investigation of any compound typically involves a clear therapeutic hypothesis and a series of studies to elucidate its mechanism of action, efficacy, and safety. For this compound, the specific rationale that would have driven a "comprehensive mechanistic and preclinical investigation" is not documented. It is known to be a ganglionic blocker and was formerly used as an antihypertensive, which suggests a rationale based on blood pressure regulation, but the depth and breadth of such investigations are not available for review. epdf.pub

Overview of Principal Research Avenues for this compound within Biological Systems

The principal research avenues for a ganglionic blocker would typically include its effects on the cardiovascular, gastrointestinal, and central nervous systems. However, specific research studies or programs focused on this compound in these or any other biological systems are not described in the available literature.

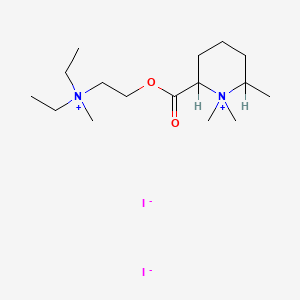

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

382-82-1 |

|---|---|

Molecular Formula |

C16H34I2N2O2 |

Molecular Weight |

540.26 g/mol |

IUPAC Name |

diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

UHMKISIRZFDJRU-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C.[I-].[I-] |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C.[I-].[I-] |

Synonyms |

2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide dicholine dicolin dicolinium dicolinium iodide |

Origin of Product |

United States |

Molecular Interactions and Receptor Pharmacology of Dicolinium Iodide

Direct Binding Affinity and Selectivity Studies with Cholinergic Receptors

The interaction of dicolinium (B1213423) iodide with cholinergic receptors, the key proteins in cholinergic signaling, has been a subject of scientific investigation to determine its binding affinity and selectivity. These studies are crucial for understanding the compound's pharmacological profile.

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Interactions

Dicolinium iodide has been identified as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are ion channels found in the central and peripheral nervous systems, and they are classified into various subtypes based on their subunit composition (e.g., α4β2, α7). Research into the interaction of this compound with these subtypes is aimed at elucidating its selectivity. While comprehensive binding affinity data across all nAChR subtypes for this compound is not extensively documented in publicly available literature, its classification as a nicotinic antagonist suggests a significant interaction with one or more of these receptor subtypes.

Interactive Data Table: Binding Affinity of this compound with nAChR Subtypes (Illustrative)

| nAChR Subtype | Binding Affinity (Ki) |

| α4β2 | Data not available |

| α7 | Data not available |

| Muscle-type | Data not available |

| Ganglionic (α3β4) | Data not available |

Elucidation of Muscarinic Acetylcholine Receptor (mAChR) Subtype Interactions

Muscarinic acetylcholine receptors (mAChRs) represent another major class of cholinergic receptors. They are G-protein coupled receptors involved in a wide range of physiological functions. There is currently a lack of scientific evidence to suggest that this compound has a significant binding affinity for any of the muscarinic receptor subtypes (M1-M5). Pharmacological profiling has primarily focused on its interactions with nAChRs.

Investigations into Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

The mechanism by which a ligand binds to a receptor is fundamental to its action. An orthosteric ligand binds to the same site as the endogenous agonist (in this case, acetylcholine). In contrast, an allosteric modulator binds to a different site on the receptor, thereby altering the receptor's response to the agonist.

Based on its classification as a nicotinic antagonist, it is most probable that this compound acts as an orthosteric ligand. This implies that it competes with acetylcholine for the same binding site on the nicotinic receptor. This competitive binding prevents acetylcholine from activating the receptor, leading to the observed antagonist effect. There is no current research to suggest that this compound functions as an allosteric modulator of cholinergic receptors.

Comprehensive Studies on this compound's Effects on Cholinesterase Activity

Cholinesterases are enzymes that break down acetylcholine, thereby terminating its action. The two main types are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes can prolong the action of acetylcholine.

Acetylcholinesterase (AChE) Inhibition Kinetics and Mechanisms

There is a lack of scientific literature detailing any significant inhibitory effects of this compound on acetylcholinesterase activity. The primary mechanism of action of this compound within the cholinergic system appears to be its direct interaction with nicotinic receptors rather than modulation of acetylcholine metabolism. Therefore, data on its AChE inhibition kinetics, such as IC50 or Ki values, are not available.

Interactive Data Table: Acetylcholinesterase Inhibition by this compound (Illustrative)

| Parameter | Value |

| IC50 | Data not available |

| Ki | Data not available |

| Mechanism of Inhibition | Not applicable |

Note: This table is illustrative, as there is no available data on the acetylcholinesterase inhibition by this compound.

Butyrylcholinesterase (BChE) Inhibition Profiles

Comprehensive searches of scientific databases and scholarly articles have yielded no specific data on the butyrylcholinesterase (BChE) inhibition profile of this compound. Consequently, crucial metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which are fundamental to characterizing the potency and binding affinity of an inhibitor, are not available for this compound in relation to BChE.

The absence of this information means that the mechanism of interaction, whether it be competitive, non-competitive, or uncompetitive, between this compound and BChE has not been elucidated. Understanding this inhibition profile is essential for predicting the compound's potential effects on cholinergic neurotransmission, which plays a vital role in numerous physiological processes. Without empirical data, any discussion on the BChE inhibitory activity of this compound would be purely speculative.

Interactive Data Table: BChE Inhibition Data for this compound

| Parameter | Value | Source |

| IC50 | Data not available | N/A |

| Ki | Data not available | N/A |

| Inhibition Type | Data not available | N/A |

Exploration of this compound's Interactions with Other Neurotransmitter Systems and Receptors

Similarly, the scientific literature lacks specific details regarding the interactions of this compound with other neurotransmitter systems and receptors. Research has yet to explore its potential effects on key pathways such as the dopaminergic, serotonergic, adrenergic, or glutamatergic systems.

The receptor binding profile of this compound remains uncharacterized. There is no available information on its affinity for various receptor subtypes, including but not limited to, dopamine (B1211576) receptors (e.g., D1, D2), serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A), adrenergic receptors (e.g., α1, α2, β1, β2), or glutamate (B1630785) receptors (e.g., NMDA, AMPA). This lack of data prevents any assessment of its potential agonist, antagonist, or modulatory activity at these sites.

Despite a comprehensive search of available scientific literature, no research articles or data could be found regarding the cellular and subcellular investigations of the biological actions of "this compound." Specifically, there is no information available on its influence on neuronal excitability, synaptic transmission, intracellular signaling cascades, or its role in cellular homeostasis and stress responses in preclinical models.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The compound "this compound" does not appear to have been studied in the context of the biological processes outlined in the provided structure.

Cellular and Subcellular Investigations of Dicolinium Iodide S Biological Actions

Analysis of Dicolinium (B1213423) Iodide's Effects on Gene Expression and Protein Synthesis in Cultured Cells

Currently, there is a notable absence of published research specifically investigating the effects of dicolinium iodide on gene expression and protein synthesis in cultured cells. A thorough review of scientific literature reveals no studies that have utilized techniques such as quantitative real-time polymerase chain reaction (qRT-PCR), microarray analysis, or RNA sequencing (RNA-Seq) to determine changes in gene expression profiles following cellular exposure to this compound.

Similarly, there is no available data from studies employing methods like Western blotting, proteomics analysis, or metabolic labeling with radioactive amino acids to assess the impact of this compound on protein synthesis. The mechanisms by which this compound might influence transcriptional and translational processes remain uninvestigated.

Subcellular Localization and Intracellular Trafficking Studies of this compound

The scientific literature lacks studies focused on the subcellular localization and intracellular trafficking of this compound. There are no published reports that have employed methods such as fluorescence microscopy, confocal microscopy, or subcellular fractionation to determine the distribution of this compound within different cellular compartments.

Consequently, information regarding the potential accumulation of this compound in specific organelles, such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes, is not available. Furthermore, the pathways and mechanisms governing the movement of this compound into and within cells, including processes like endocytosis and vesicular transport, have not been elucidated.

Data Tables

Table 1: Summary of Available Research Findings on the Cellular and Subcellular Actions of this compound

| Area of Investigation | Research Findings |

|---|---|

| Effects on Gene Expression | No studies available |

| Effects on Protein Synthesis | No studies available |

| Subcellular Localization | No studies available |

| Intracellular Trafficking | No studies available |

Preclinical Efficacy and Mechanistic Studies of Dicolinium Iodide in Animal Models Non Human

Evaluation of Dicolinium (B1213423) Iodide in Animal Models of Cholinergic Dysregulation

Cholinergic signaling is fundamental for numerous physiological processes, and its dysregulation is implicated in various neurological and psychiatric disorders. Animal models that mimic these conditions are crucial for the initial assessment of novel therapeutic agents. For a compound like dicolinium iodide, its effects would need to be systematically evaluated in established models of cholinergic dysfunction. This could involve pharmacologically induced models, for instance, using agents that block or potentiate cholinergic receptors to create a state of imbalance. In such models, key outcome measures would include the assessment of behavioral changes, cognitive performance, and autonomic functions that are known to be modulated by the cholinergic system. The aim would be to determine if this compound can ameliorate the deficits induced by cholinergic dysregulation.

Investigation of this compound's Potential in Preclinical Models of Neurological Conditions

The potential therapeutic utility of a novel compound is often explored across a range of preclinical models that represent different aspects of human neurological diseases.

To evaluate the pro-cognitive potential of this compound, researchers would typically employ a battery of behavioral tests in rodents. These tests are designed to assess different domains of cognition, such as spatial learning, working memory, and recognition memory. Commonly used paradigms include the Morris water maze, the radial arm maze, and the novel object recognition test. In these models, cognitive impairment can be induced through various means, including aging, genetic modifications, or the administration of amnestic drugs. The performance of animals treated with this compound would be compared to that of control groups to ascertain any improvements in cognitive function.

The evaluation of a compound's effect on motor function is critical, especially for neurological conditions that manifest with motor deficits. Animal models of movement disorders, such as those mimicking Parkinson's disease through neurotoxin administration, would be instrumental. In these models, motor coordination and balance can be quantitatively assessed using tests like the rotarod test, the balance beam test, and gait analysis. These studies would help to determine if this compound has any beneficial effects on motor control or if it induces any motor impairments as a side effect.

Neuroinflammation and neurodegeneration are key pathological features of many chronic neurological diseases. The potential of this compound to modulate these processes would be investigated in animal models where these pathologies are prominent. For instance, models involving the administration of inflammatory agents like lipopolysaccharide or the use of transgenic animals that develop age-dependent neurodegeneration would be relevant. In these studies, the analysis of brain tissue for markers of inflammation (e.g., cytokine levels, microglial activation) and neuronal loss would be essential to understand the neuroprotective potential of the compound.

Behavioral Phenotyping and Pharmacodynamic Biomarker Analysis in this compound Treated Animal Models

A comprehensive behavioral phenotyping approach would be employed to characterize the full spectrum of behavioral effects of this compound in animal models. This would involve a series of standardized tests to assess sensory, motor, cognitive, and emotional domains. In parallel, the identification of pharmacodynamic biomarkers would be a key objective. These are measurable indicators of a biological response to a drug and can include changes in the levels of specific neurotransmitters, proteins, or gene expression in the brain or peripheral tissues. Such biomarkers are invaluable for understanding the compound's mechanism of action and for guiding the development of clinical trials.

Structure Activity Relationship Sar Studies and Analogue Development of Dicolinium Iodide

Elucidation of Structural Determinants for Receptor Binding Affinity and Selectivity

Specific studies detailing the structural features of dicolinium (B1213423) iodide that govern its binding to nicotinic acetylcholine (B1216132) receptors are not available. For bis-quaternary ammonium (B1175870) compounds in general, the distance between the two cationic heads is a critical factor for receptor interaction. The nature of the groups attached to the nitrogen atoms also influences binding affinity and selectivity for different subtypes of nicotinic receptors. However, without specific binding assay data for dicolinium iodide and its analogues, a precise determination of these structural determinants remains speculative.

Identification of Key Pharmacophoric Features for this compound's Biological Activities

A pharmacophore model for this compound has not been explicitly defined in the available literature. A hypothetical model, based on its structure as a bis-quaternary ammonium salt, would likely include the two positively charged nitrogen centers and the inter-atomic distance between them as crucial pharmacophoric features. The spatial arrangement of the entire molecule, including the piperidinium (B107235) and azanium rings, would also contribute to its biological activity.

Design and Synthesis of Novel this compound Analogues for Enhanced Specificity or Potency

There is no readily available information on the design and synthesis of novel analogues of this compound aimed at improving its pharmacological properties. Research in this area would typically involve modifying the length and rigidity of the linker connecting the two quaternary heads, as well as altering the substituents on the nitrogen atoms to explore their impact on receptor interaction.

Comparative Analysis of this compound Derivatives on Target Engagement and Cellular Effects

Due to the lack of information on synthesized derivatives of this compound, a comparative analysis of their effects on target engagement and cellular activities cannot be conducted. Such studies would be essential to build a comprehensive SAR profile.

Computational Approaches to SAR Prediction and Optimization for this compound Scaffolds

No specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or molecular modeling, focused on the this compound scaffold have been found in the public domain. These in silico methods are valuable tools for predicting the biological activity of novel compounds and for optimizing lead structures in drug discovery, but their application to this compound has not been reported.

Methodological Advancements and Analytical Approaches in Dicolinium Iodide Research

Development of Novel High-Throughput Assays for Dicolinium (B1213423) Iodide's Biological Activity

High-throughput screening (HTS) is fundamental in the early stages of drug discovery and mechanistic studies, allowing for the rapid testing of thousands of compounds. nyu.eduresearchgate.net For a compound like Dicolinium iodide, which targets the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, HTS assays are designed to measure receptor antagonism and the resulting functional changes in cells. nih.gov

Cell-Based Fluorescence Assays: A primary HTS method involves cell lines engineered to express specific nAChR subtypes. nih.gov These assays often use membrane potential-sensitive fluorescent dyes. When the nAChRs are activated by an agonist, ion influx changes the cell's membrane potential, which is detected as a change in fluorescence. This compound's activity would be quantified by its ability to inhibit this fluorescence change in a dose-dependent manner. This method avoids radioactivity and can be automated in 96- or 384-well plate formats for rapid screening. nih.govnih.gov

Flow Cytometry-Based Assays: Flow cytometry offers another high-throughput approach to quantify the density of acetylcholine receptors (AChR) on the cell surface. mayocliniclabs.com This technique can measure the internalization of AChRs induced by cross-linking antibodies, a process known as antigenic modulation. nih.gov By applying this compound, researchers can assess its potential to interfere with this process, providing insights into its interaction with the receptor beyond simple blockade. mayocliniclabs.com

Automated Electrophysiology: Automated patch-clamp (APC) systems, such as the QPatch and SyncroPatch platforms, have revolutionized the study of ion channels. nih.govplos.org These systems provide the "gold standard" of electrophysiological data but with a throughput that is 10- to 100-fold higher than manual patch-clamping. plos.orgnih.gov For this compound, APC can precisely measure the blockade of ion flow through the nAChR channel in real-time, enabling the rapid determination of potency (IC50) and detailed characterization of its blocking kinetics across a large number of cells or conditions. moleculardevices.comaxxam.com

The table below summarizes key HTS assays applicable to this compound research.

| Assay Type | Principle | Throughput | Key Output | Reference |

| Membrane Potential Fluorescence | Measures changes in cell membrane potential via fluorescent dyes upon nAChR activation/inhibition. | High (384-well+) | Functional antagonism, Potency (EC50) | nih.gov |

| Flow Cytometry | Quantifies cell surface AChR density using fluorescently labeled antibodies or ligands. | Medium to High | Receptor modulation, Internalization rates | nih.govmayocliniclabs.com |

| Automated Patch Clamp (APC) | Measures ion channel currents directly from whole cells in a microfluidic plate format. | Medium | Potency (IC50), Blockade kinetics, Ion selectivity | nih.govplos.org |

Advanced Imaging Techniques for Spatiotemporal Tracking of this compound in Biological Systems (Preclinical)

Visualizing the precise location and temporal dynamics of this compound within a biological system is crucial for understanding its journey to the neuromuscular junction (NMJ) and its interaction with target receptors. Advanced imaging techniques provide the necessary spatial and temporal resolution for these preclinical studies.

Confocal Fluorescence Microscopy: This is a cornerstone technique for imaging the NMJ. nih.govnih.gov To visualize the target of this compound, postsynaptic acetylcholine receptors are typically stained with a fluorescently-labeled α-bungarotoxin. researchgate.net The presynaptic nerve terminal can be labeled using antibodies against synaptic vesicle proteins or vital dyes like 4-Di-2-ASP, which stains mitochondria within the terminal. nih.govsigmaaldrich.com A fluorescently-labeled version of this compound could then be introduced, allowing researchers to track its colocalization with the AChRs at the endplate, providing direct visual evidence of target engagement and residence time. nih.gov

Super-Resolution Microscopy (SRM): Techniques like STED (Stimulated Emission Depletion) microscopy surpass the diffraction limit of conventional light microscopy, enabling visualization of molecular interactions at the nanoscale. nih.gov This would allow researchers to observe the distribution of this compound molecules within the synaptic cleft and their precise relationship with individual AChR clusters, offering unprecedented detail about the drug-receptor interaction landscape. nih.gov

Confocal Endomicroscopy (CEM): For in-situ imaging in living animals, CEM utilizes narrow fiber-optic probes that can be inserted to visualize cellular structures deep within tissues. mdpi.com By using physiologically inert fluorescent labels for nerve terminals, such as derivatives of the tetanus toxin C-fragment (TetC), researchers can visualize NMJs in real-time. mdpi.com This opens the possibility of tracking a fluorescent this compound analogue in a living organism to observe its pharmacokinetics and target engagement dynamically.

Chromatographic and Spectroscopic Methods for this compound's Metabolite Identification in Preclinical Research

Identifying the metabolites of this compound is essential for understanding its duration of action, clearance pathways, and potential for active or toxic byproducts. The combination of liquid chromatography (LC) for separation and mass spectrometry (MS) for detection and identification is the most powerful approach for this purpose. utupub.fi

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the workhorse method for quantifying drugs and their metabolites in biological matrices like plasma and urine. nih.gov Due to the permanent positive charge and high polarity of quaternary ammonium (B1175870) compounds (QACs) like this compound, specialized chromatographic techniques are often required. utupub.fi Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that incorporate reversed-phase and ion-exchange mechanisms are effective for retaining and separating these polar compounds. utupub.finih.gov

Metabolite Generation and Identification: In preclinical research, metabolites are often first generated in vitro using human liver microsomes. The resulting mixture is then analyzed by LC-MS/MS. Tandem mass spectrometry (MS/MS) fragments the parent drug and potential metabolite ions, creating a characteristic fragmentation pattern or "fingerprint." By comparing the fragmentation of metabolites to that of the parent compound, researchers can deduce the chemical modifications (e.g., hydroxylation, demethylation) that have occurred. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to determine the elemental composition of metabolites, further confirming their identity. researchgate.net

Potential metabolic pathways for a bis-quaternary compound like this compound could involve modifications to the core structure or cleavage of the linking chain.

| Analytical Technique | Application in this compound Research | Information Gained | Reference |

| HPLC-MS/MS | Quantification of this compound and its metabolites in biological samples (plasma, urine, tissue). | Pharmacokinetic parameters, Metabolite concentrations | nih.govrsc.org |

| HILIC-MS | Separation and analysis of the highly polar parent compound and its metabolites. | Improved chromatographic retention and resolution | utupub.fi |

| High-Resolution MS (e.g., QTOF, Orbitrap) | Accurate mass measurement of metabolite ions. | Elemental composition, Structural elucidation of unknown metabolites | researchgate.net |

Innovative Approaches for Studying this compound's Interactions with Biological Membranes

Atomic Force Microscopy (AFM): AFM provides nanoscale imaging of membrane surfaces and can measure the mechanical properties of the lipid bilayer. nih.govtandfonline.com Researchers can directly visualize disruptions, domain formations, or changes in membrane thickness caused by the introduction of this compound. springernature.com Furthermore, AFM-based force spectroscopy can quantify changes in membrane elasticity and breakthrough forces, revealing how the drug affects membrane integrity. tandfonline.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface. A lipid bilayer can be coated onto the sensor chip, and the binding of this compound to this model membrane can be monitored in real-time. This provides quantitative data on the kinetics (association and dissociation rates) and affinity of the drug-membrane interaction.

The table below compares these innovative approaches.

| Technique | Principle | Key Insights for this compound | Reference |

| Atomic Force Microscopy (AFM) | A physical probe scans the sample surface to generate a topographical image and measure mechanical properties. | Visualization of membrane structural changes (e.g., defects, thinning); Measurement of changes in membrane stiffness and stability. | nih.govspringernature.com |

| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface coated with a lipid bilayer. | Real-time kinetics (kon, koff) and affinity (KD) of the drug-membrane interaction. |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound's Mechanisms of Action

Omics technologies provide a global, unbiased view of the molecular changes within a cell or tissue in response to a drug, offering a powerful way to uncover complex mechanisms of action beyond the primary target. nih.gov

Proteomics: Proteomic analysis, typically using mass spectrometry, can identify and quantify thousands of proteins from a biological sample. mdpi.com In the context of this compound, researchers could compare the proteome of muscle tissue or cultured muscle cells with and without drug exposure. This could reveal downstream effects of neuromuscular blockade, such as changes in the expression of structural muscle proteins, metabolic enzymes, or stress-response proteins. nih.gov This approach helps build a comprehensive picture of the cellular response to the drug's activity. mdpi.com

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites in a sample. By comparing the metabolic profiles of tissues before and after treatment with this compound, researchers can identify pathways that are perturbed by the drug's action. researchgate.net For example, prolonged muscle paralysis induced by the drug could lead to significant changes in energy metabolism pathways (e.g., glycolysis, TCA cycle) within the muscle cells, which would be detectable as shifts in the concentrations of metabolites like lactate, ATP, and amino acids. researchgate.net

These multi-omics approaches can reveal novel drug targets and provide a deeper understanding of the physiological response to compounds like this compound. mdpi.com

Broader Implications and Future Directions in Dicolinium Iodide Research

Dicolinium (B1213423) Iodide as a Pharmacological Tool for Probing Cholinergic System Function and Dysfunction

Dicolinium iodide serves as a classic pharmacological tool for investigating the complexities of the cholinergic nervous system, particularly the function of nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia. As a ganglionic blocking agent, its mechanism of action—interrupting neurotransmission between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic systems—allows researchers to dissect the influence of autonomic tone on various physiological processes.

By inducing a "pharmacological denervation," this compound helps elucidate the baseline activity and functional significance of cholinergic signaling in specific organs and systems. For instance, its application in experimental models can reveal the extent to which cholinergic pathways contribute to cardiovascular regulation, gastrointestinal motility, and glandular secretions. In studies of dysfunction, this compound can be used to simulate conditions of reduced cholinergic transmission, providing a model to explore the downstream consequences of autonomic failure and to test potential therapeutic interventions. The precision of its action at the ganglionic level, while lacking subtype selectivity, offers a broad yet defined method for examining the integrated output of the autonomic nervous system.

Conceptual Contributions of this compound Studies to Fundamental Neuropharmacology

Studies involving this compound and other related quaternary ammonium (B1175870) compounds have made foundational contributions to the field of neuropharmacology. The investigation of its structure-activity relationship (SAR) was instrumental in understanding the chemical features required for interaction with and blockade of nAChRs. These studies helped to map the topology of the receptor's binding sites and informed the development of subsequent generations of more selective autonomic drugs.

The concept of "use-dependency," where the blocking action of a drug is influenced by the frequency of nerve stimulation, was explored with agents like this compound. This phenomenon provided critical insights into the dynamic nature of receptor-channel function and the mechanisms by which antagonists can interact with different states of the receptor (resting, open, or desensitized). Furthermore, the physiological effects observed following ganglionic blockade with this compound underscored the principle of tonic control in the autonomic nervous system, where a continuous, low level of nerve activity maintains normal organ function.

| Key Conceptual Contribution | Description |

| Structure-Activity Relationship (SAR) | Elucidated the importance of the bis-quaternary ammonium structure for potent ganglionic blockade, influencing future drug design. |

| Receptor Theory | Provided a model compound for studying antagonist interaction with nicotinic acetylcholine receptors at autonomic ganglia. |

| Autonomic Tone | Demonstrated the physiological consequences of interrupting tonic nerve impulses, highlighting the constant regulatory role of the autonomic nervous system. |

Unexplored Potential of this compound in Novel Biological Systems or Disease Mechanisms (Preclinical Hypothesis Generation)

While historically studied in the context of cardiovascular and autonomic function, the unique properties of this compound suggest potential utility in exploring other biological systems and disease states. Given the widespread expression and diverse roles of nAChRs beyond the autonomic ganglia, there is a basis for generating new preclinical hypotheses.

For instance, certain subtypes of nAChRs are implicated in inflammatory processes. This compound could be employed in preclinical models to investigate the role of ganglionic cholinergic signaling in modulating systemic or localized inflammation. Its ability to produce a broad blockade could help determine if the "cholinergic anti-inflammatory pathway" is regulated at the ganglionic level. Similarly, in the context of certain cancers where nAChRs are known to influence cell proliferation and survival, this compound could serve as a probe to explore the contribution of systemic cholinergic tone to tumor biology in animal models. These explorations could pave the way for developing more targeted therapies that modulate cholinergic signaling in non-traditional disease contexts.

Future Research Directions in this compound Analogue Discovery and Development

The rigid structure of this compound provides a valuable scaffold for the design and synthesis of novel analogues with improved properties. Future research could focus on modifying this chemical backbone to achieve greater selectivity for specific subtypes of nAChRs. By systematically altering the length and nature of the linking chain between the two quaternary ammonium heads, or by modifying the ring structures themselves, it may be possible to develop compounds that preferentially block ganglionic nAChRs over those at the neuromuscular junction or within the central nervous system.

Another avenue of research involves the development of photoswitchable or "caged" analogues of this compound. nih.gov Such compounds could be administered in an inactive form and then activated at a specific time and location with light, offering unprecedented spatiotemporal control over ganglionic blockade. nih.gov This would be a powerful tool for dissecting complex neural circuits and understanding the precise timing of autonomic influences on physiological events. The development of such advanced pharmacological tools would represent a significant step forward from the broad-acting nature of the parent compound. nih.gov

| Research Direction | Objective | Potential Impact |

| Selective Analogue Synthesis | To create derivatives of this compound that target specific nicotinic receptor subtypes. | Reduced side effects and more precise pharmacological tools for research. |

| Photoswitchable Ligands | To develop light-activated versions of this compound for spatiotemporal control of receptor blockade. nih.gov | Enhanced ability to study dynamic physiological processes and neural circuit function. nih.gov |

| Hybrid Molecule Design | To combine the pharmacophore of this compound with other active moieties to create multi-target ligands. mdpi.com | Novel therapeutic strategies for complex diseases by modulating multiple pathways simultaneously. mdpi.com |

Integration of this compound Research Findings into Systems Biology and Network Pharmacology Frameworks

The wealth of classical pharmacological data generated from studies with this compound can be re-contextualized within modern systems biology and network pharmacology frameworks. nih.gov Network pharmacology moves beyond the "one drug, one target" paradigm to analyze how drugs impact complex biological networks. researchgate.netresearchgate.net By mapping the known interactions of this compound—primarily the blockade of ganglionic nAChRs—researchers can computationally predict the downstream ripple effects on a multitude of signaling pathways and physiological processes. nih.gov

Integrating historical data on the physiological effects of this compound with modern high-throughput data (e.g., proteomics, transcriptomics) from cell or animal models treated with the compound could uncover novel drug-target interactions and off-target effects. nih.gov This approach can help build comprehensive models of the autonomic nervous system's regulatory network. researchgate.net For example, a network analysis could reveal previously unappreciated connections between ganglionic blockade and specific metabolic pathways or gene regulatory networks, offering a more holistic understanding of its systemic effects and providing a rational basis for the preclinical hypothesis generation described earlier. nih.gov This integration bridges the gap between classical pharmacology and contemporary computational approaches to drug discovery and mechanism elucidation. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Dicolinium iodide with high purity?

- Methodological Answer : Synthesis should follow strict stoichiometric control under inert conditions to prevent iodide oxidation. Characterization requires multi-modal analysis:

- Purity : Use elemental analysis (C, H, N) and ion chromatography to quantify iodide content .

- Structural Confirmation : Employ single-crystal X-ray diffraction (XRD) to resolve crystal lattice parameters, referencing tetragonal symmetry observed in related iodides (e.g., HgI₂) .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds, critical for handling protocols .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine Fourier-transform infrared (FTIR) spectroscopy to identify quaternary ammonium (C–N stretching at ~1,650 cm⁻¹) and iodide (I⁻ bands at ~110 cm⁻¹) functional groups. Cross-validate with Raman spectroscopy to detect crystalline phase transitions, as seen in analogous perovskite iodides . Nuclear magnetic resonance (NMR) (¹H, ¹³C) in deuterated solvents can confirm organic moiety integrity, avoiding solvent interactions that distort signals .

Q. What are the best practices for assessing this compound’s solubility and reactivity in polar solvents?

- Methodological Answer : Conduct systematic solubility tests in graded alcohols (methanol to octanol) and aqueous buffers (pH 3–9) to map stability windows. Monitor iodide release via ion-selective electrodes, and track decomposition byproducts (e.g., free iodine) using UV-Vis spectroscopy at 290 nm . Include control experiments under light/dark conditions to evaluate photolytic degradation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data of this compound across pharmacological studies?

- Methodological Answer : Discrepancies often arise from batch-to-batch purity variations or assay conditions. Mitigate by:

- Standardized Reagents : Use a centralized reference sample (e.g., from a repository per PCIEcology guidelines) to normalize bioactivity assays .

- Dose-Response Calibration : Apply Hill equation modeling to quantify efficacy thresholds, ensuring comparability across cell lines or animal models .

- Meta-Analysis : Systematically review raw datasets from published studies to identify confounding variables (e.g., solvent carriers affecting bioavailability) .

Q. What experimental strategies optimize this compound’s stability under varying environmental conditions?

- Methodological Answer : Design a factorial experiment testing:

- Temperature : Accelerated aging studies (40–60°C) with periodic XRD to track crystalline phase shifts .

- Humidity : Dynamic vapor sorption (DVS) analysis to quantify hygroscopicity and correlate with lattice stability .

- Light Exposure : Use solar simulators to measure photostability, referencing perovskite iodide degradation pathways . Stabilizers like antioxidants (e.g., ascorbate) or encapsulation (e.g., liposomes) can be screened via high-throughput microplate assays .

Q. How can researchers resolve contradictory findings regarding this compound’s mechanism of action in cellular models?

- Methodological Answer : Employ mechanistic deconvolution techniques:

- Pathway Inhibition : Use CRISPR-Cas9 knockouts of putative targets (e.g., ion channels) to isolate Dicolinium’s primary interactions .

- Single-Cell RNA Sequencing : Profile transcriptomic changes post-treatment to identify off-target effects or compensatory pathways .

- Computational Modeling : Molecular dynamics simulations can predict binding affinities to proposed targets, validating hypotheses from conflicting wet-lab data .

Methodological Frameworks

- For Experimental Design : Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypothesis-driven studies, ensuring alignment with reproducibility standards .

- For Data Contradictions : Apply conjoint analysis principles to isolate variables contributing to divergent results, using hierarchical Bayesian models to weight experimental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.